Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate
Overview
Description
Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate is an organic compound with the molecular formula C10H14O3. It is known for its role in various chemical syntheses and is often used as a building block in organic chemistry. This compound is characterized by its cyclohexene ring structure with two methyl groups and a keto group, making it a versatile intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate can be synthesized through several methods. One common route involves the reaction of methyl acetoacetate with acetaldehyde in the presence of a base, followed by cyclization and esterification . Another method includes the alkylation of ethyl acetoacetate with methyl vinyl ketone, followed by cyclization and esterification .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate involves its ability to participate in various chemical reactions due to its reactive keto and ester groups. These functional groups allow the compound to act as an electrophile in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-oxocyclohex-1-enecarboxylate: Similar structure but with a different position of the keto group.
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone: Similar structure but with a different substituent on the cyclohexene ring.
Uniqueness
Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate is unique due to its specific substitution pattern on the cyclohexene ring, which provides distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4,7,9H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJHRKIZEPYPOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C1C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456548 | |
Record name | 2-Cyclohexene-1-carboxylic acid, 2,6-dimethyl-4-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67333-67-9 | |
Record name | 2-Cyclohexene-1-carboxylic acid, 2,6-dimethyl-4-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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